Biotinyl-(|AAhx)-Gly-Arg-Gly-Asp-Ser

Description

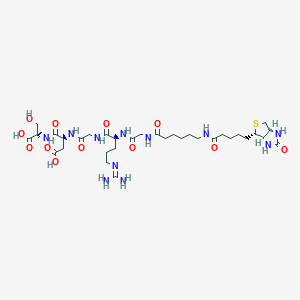

Biotinyl-(AAhx)-Gly-Arg-Gly-Asp-Ser (Biotinyl-GRGDS) is a biotinylated pentapeptide derived from the canonical integrin-binding motif Arg-Gly-Asp (RGD). The sequence Gly-Arg-Gly-Asp-Ser (GRGDS) originates from the cell-binding domain of extracellular matrix (ECM) proteins like fibronectin and osteopontin, which interact with integrin receptors such as αvβ3 and αvβ5 . The addition of a biotin group via a 6-aminohexanoic acid (AAhx) linker enhances its utility in bioconjugation strategies, enabling immobilization on streptavidin-coated surfaces for cell adhesion studies, drug delivery systems, or biosensor applications .

Properties

Molecular Formula |

C33H55N11O12S |

|---|---|

Molecular Weight |

829.9 g/mol |

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C33H55N11O12S/c34-32(35)37-12-6-7-18(29(52)39-15-26(49)41-19(13-27(50)51)30(53)42-20(16-45)31(54)55)40-25(48)14-38-24(47)9-2-1-5-11-36-23(46)10-4-3-8-22-28-21(17-57-22)43-33(56)44-28/h18-22,28,45H,1-17H2,(H,36,46)(H,38,47)(H,39,52)(H,40,48)(H,41,49)(H,42,53)(H,50,51)(H,54,55)(H4,34,35,37)(H2,43,44,56)/t18-,19-,20-,21-,22-,28-/m0/s1 |

InChI Key |

MYIDXYGLKSGSBZ-JEOAYXTHSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotinyl-(|AAhx)-Gly-Arg-Gly-Asp-Ser typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The biotinylation is usually performed at the final stage, where biotin is attached to the peptide through a linker such as aminohexanoic acid (|AAhx).

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Biotinyl-(|AAhx)-Gly-Arg-Gly-Asp-Ser can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

Substitution: The peptide can participate in substitution reactions, where specific amino acids are replaced with others to modify its properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: Various amino acid derivatives and coupling reagents such as HATU or DIC.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

Biotinyl-(|AAhx)-Gly-Arg-Gly-Asp-Ser has a wide range of applications in scientific research:

Chemistry: Used in affinity chromatography for the purification of biotin-binding proteins.

Biology: Employed in cell labeling and tracking studies due to its strong binding to avidin or streptavidin.

Medicine: Utilized in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs), for the detection of specific biomolecules.

Industry: Applied in the development of biosensors and other analytical devices.

Mechanism of Action

The primary mechanism of action of Biotinyl-(|AAhx)-Gly-Arg-Gly-Asp-Ser involves its strong binding affinity to avidin or streptavidin. This interaction is one of the strongest known non-covalent interactions, allowing for the stable attachment of the peptide to avidin- or streptavidin-coated surfaces. This property is exploited in various detection and purification techniques, where the biotinylated peptide serves as a tag for the target molecule.

Comparison with Similar Compounds

Key Features:

- Structure : Biotinyl-AAhx linker provides steric flexibility, improving accessibility for streptavidin binding .

- Function : Retains integrin-binding activity (IC50 ~5–6.5 μM for αvβ3/αvβ5) while enabling biotin-streptavidin conjugation .

- Applications: Surface biofunctionalization, targeted drug delivery, and diagnostic assays .

Comparison with Similar Compounds

Structural and Functional Differences

*Estimated based on GRGDS (490 Da) + biotin (244 Da) + AAhx linker (~86 Da).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.